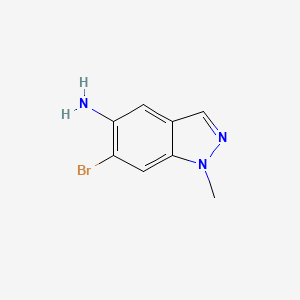
6-Bromo-1-methyl-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with a bromine atom at the 6th position and a methyl group at the 1st position, has unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the compound in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of catalysts, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
1-Methyl-1H-indazol-5-amine: Shares a similar core structure but lacks the bromine atom, resulting in different chemical properties.
Uniqueness
6-Bromo-1-methyl-1H-indazol-5-amine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Bromo-1-methyl-1H-indazol-5-amine is a derivative of indazole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The IUPAC name for this compound indicates a bromine substituent at the 6-position and an amino group at the 5-position of the indazole ring. The molecular formula is C8H8BrN3, and its structure is illustrated below:
Research indicates that this compound exhibits several mechanisms of action:
1. Anticancer Activity
Studies have shown that indazole derivatives, including this compound, can inhibit cancer cell proliferation. The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, it has been suggested that this compound may target pathways associated with cell cycle regulation and apoptosis.
2. Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on various enzymes, including carbonic anhydrase (CA) isoenzymes. Inhibitory activity against these enzymes can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .
Biological Activity Summary Table
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
In vitro assays revealed that this compound exhibited potent inhibitory activity against human carbonic anhydrase isoforms I and II. The compound's Ki values were significantly lower than those of established inhibitors, indicating its potential as a lead compound for developing new enzyme inhibitors .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3 |
InChI Key |
XYHIAQOJNSIPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















